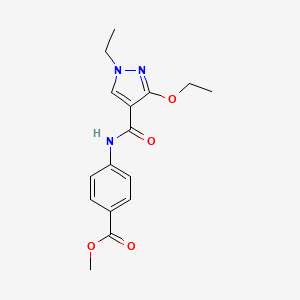

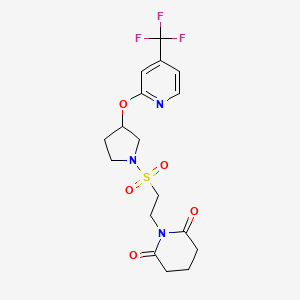

![molecular formula C16H18N2O5S B2508846 6-{[乙基(2-甲基丙-2-烯-1-基)氨基]磺酰}-4-氧代-1,4-二氢喹啉-3-羧酸 CAS No. 317329-39-8](/img/structure/B2508846.png)

6-{[乙基(2-甲基丙-2-烯-1-基)氨基]磺酰}-4-氧代-1,4-二氢喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative, which is a class of compounds known for their broad spectrum of biological activities. Quinolones are often explored for their potential as pharmaceuticals, particularly as antibacterial agents. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of the sulfonyl group and the dihydroquinoline moiety.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, they do provide insight into related synthetic methods for quinolone derivatives. For instance, the synthesis of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid diastereomers is described, which involves a convergent route from (±)-m-tyrosine and can be performed on a multigram scale . This suggests that similar synthetic strategies could potentially be applied to the target compound, with modifications to introduce the sulfonyl and amino groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of quinolones is characterized by a bicyclic core consisting of a benzene ring fused to a pyridine ring, which in the case of the target compound is further modified with a 4-oxo group and a carboxylic acid moiety. The presence of the sulfonyl group linked to an ethyl(2-methylprop-2-en-1-yl)amino chain would likely influence the compound's electronic properties and could affect its binding affinity to biological targets. The stereochemistry of the compound is not detailed in the provided papers, but it would be an important factor in its biological activity.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of the target compound specifically. However, quinolone derivatives are known to undergo various chemical reactions, including cyclization, which is a key step in the synthesis of related compounds such as prulifloxacin's key intermediate . The sulfonyl group in the target compound could also undergo reactions typical of sulfonamides, such as substitution or elimination, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred based on the properties of similar quinolone derivatives. These compounds typically exhibit good solubility in polar organic solvents and may have varying solubility in water depending on the substituents present. The presence of the carboxylic acid group suggests the compound could exist in different ionization states depending on the pH, which would affect its solubility and absorption characteristics. The compound's melting point, boiling point, and stability would be influenced by the specific functional groups present and their arrangement in the molecule.

科学研究应用

化学合成和修饰

喹诺酮衍生物的合成:研究表明合成了各种喹诺酮衍生物,其中包括6-{[乙基(2-甲基丙-2-烯-1-基)氨基]磺酰}-4-氧代-1,4-二氢喹啉-3-羧酸。这些化合物是用不同方法合成的,并作为生物活性物质的关键中间体(Ukrainets et al., 2014)。

抗菌应用:与所讨论的化合物相关的某些喹诺酮衍生物已被合成并确认为有效抗多重耐药菌株如MRSA的广谱抗菌剂(Hashimoto et al., 2007)。

抗癌性质:已合成某些喹诺酮衍生物并测试其抗癌效果,特别是针对乳腺癌MCF-7细胞系,显示出显著活性(Gaber et al., 2021)。

用于生物活性的化学修饰:有关喹诺酮磺酰衍生物的化学修饰研究,旨在寻找新的生物活性物质。这些研究为合成具有不同功能基团的各种新化合物打开了前景,潜在影响分子量、亲脂性和酸度等性质(Tsapko, 2014)。

喹诺酮衍生物的对映体分离:研究包括喹诺酮衍生物的对映体分离,这对于它们在抗HIV等抗病毒治疗中的潜在应用至关重要(Natalini et al., 2011)。

属性

IUPAC Name |

6-[ethyl(2-methylprop-2-enyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-4-18(9-10(2)3)24(22,23)11-5-6-14-12(7-11)15(19)13(8-17-14)16(20)21/h5-8H,2,4,9H2,1,3H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYORYHXXIDTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=C)C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)

![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)